[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester
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Overview
Description
Synthesis Analysis
The synthesis of tert-butyl esters, such as “[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be influenced by the principles of conformational analysis. For instance, a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial . This is due to 1,3-diaxial interactions, which are steric interactions between an axial substituent located on carbon atom 1 of a cyclohexane ring and the hydrogen atoms (or other substituents) located on carbon atoms 3 and 5 .Chemical Reactions Analysis
The transesterification of β-keto esters is a useful transformation in organic synthesis . Reactions which are selective for β-keto esters most likely proceed via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important . Alternatively, the formation of an acylketene intermediate may also occur .Scientific Research Applications
Synthetic and Crystallographic Studies
One study focuses on synthetic chemistry, providing detailed analysis through crystallographic studies of related compounds. For example, research on the synthetic preparation and crystallographic analysis of carbazole derivatives highlights the structural characterization and the potential application in developing new materials with specific optical or electronic properties (Kant, Singh, & Agarwal, 2015).
Directed Hydrogenation Methodology
Another area of application is in the field of selective hydrogenation methods, where studies have been conducted on enantiopure cyclic esters. This research demonstrates the utility of tert-butoxycarbonylamino-directed hydrogenation, yielding significant insights into the synthesis of stereochemically complex molecules (Smith, Derrien, Lloyd, Taylor, Chaplin, & Mccague, 2001).
Ring-Opening Polymerization
Research in materials science includes the synthesis and ring-opening polymerization of functional cyclic esters. This work is foundational for developing hydrophilic aliphatic polyesters, crucial for biodegradable materials and medical applications (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Radical Generation and Oxidation
In organic synthesis, studies on hypervalent iodanes demonstrate their ability to generate iodine-centered radicals, facilitating the oxidation and deprotection of various ethers. This research has implications for synthetic strategies in organic chemistry, offering a pathway to perform selective transformations under mild conditions (Ochiai, Ito, Takahashi, Nakanishi, Toyonari, Sueda, Goto, & Shiro, 1996).
Safety and Hazards
While the specific safety and hazards of “[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester” were not found in the search results, it’s important to note that similar compounds can cause skin irritation, serious eye damage, and may cause respiratory irritation . They can also be very toxic to aquatic life .
Properties
IUPAC Name |
tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-8(2,3)15-7(13)11-9(4-5-9)6(10)12-14/h14H,4-5H2,1-3H3,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIVMBCEJOJVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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